![molecular formula C26H16F6N2NiO2 B6297919 Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) CAS No. 1266486-86-5](/img/structure/B6297919.png)
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II), also known as Ni(salen), is a coordination complex composed of a nickel atom bound to two N-salicylidene-2,4,6-trifluoroaniline ligands. It is a type of organometallic compound, which is a compound containing at least one carbon-metal bond. Ni(salen) is a versatile molecule that has been used in a variety of scientific research applications, including catalysis, sensing, and drug delivery. In
Applications De Recherche Scientifique
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been used in a variety of scientific research applications, including catalysis, sensing, and drug delivery. In catalysis, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been used to catalyze a variety of reactions, including the conversion of alcohols to aldehydes and ketones, the conversion of olefins to aldehydes, and the conversion of nitriles to amines. In sensing, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been used to detect the presence of various molecules, including glucose, alcohols, and proteins. In drug delivery, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been used to deliver drugs to specific sites in the body, such as tumors.
Mécanisme D'action
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) works by binding to molecules and catalyzing chemical reactions. In catalysis, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) binds to the substrate and facilitates the conversion of the substrate to the desired product. In sensing, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) binds to the target molecule and changes color, indicating the presence of the target molecule. In drug delivery, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) binds to the drug and delivers it to the desired site in the body.
Biochemical and Physiological Effects
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been shown to have a variety of biochemical and physiological effects. In catalysis, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been shown to increase the rate of reaction and reduce the amount of energy required for the reaction. In sensing, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been shown to be sensitive and selective for the target molecule. In drug delivery, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been shown to be able to deliver drugs to specific sites in the body with minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) in lab experiments is its versatility. It can be used in a variety of applications, including catalysis, sensing, and drug delivery. However, there are some limitations to using Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) in experiments. It is not suitable for reactions that require high temperatures, and it is not as stable as other organometallic compounds. Additionally, it is not suitable for reactions that require a high concentration of reactants.
Orientations Futures
The future of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) is promising. There is potential for the use of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) in new applications, such as solar energy conversion, water purification, and drug discovery. Additionally, there is potential for the development of new synthesis methods for Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) that will make it easier and more efficient to produce. Finally, there is potential for the development of new sensing and drug delivery applications that will make Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) even more versatile and useful.
Méthodes De Synthèse
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) is synthesized by the reaction of nickel(II) chloride and N-salicylidene-2,4,6-trifluoroaniline in an aqueous solution. The reaction yields a yellow-brown precipitate, which is then filtered and washed with water to obtain a pure product. The reaction can be performed at room temperature and does not require any special equipment.
Propriétés
IUPAC Name |
nickel;2-[(2,4,6-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H8F3NO.Ni/c2*14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18;/h2*1-7,18H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNHBQQZIULIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

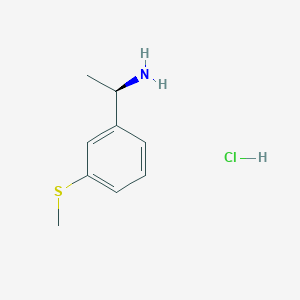
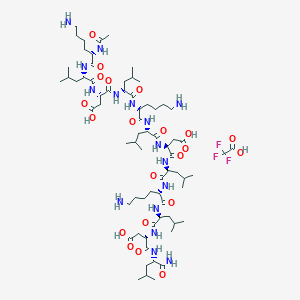



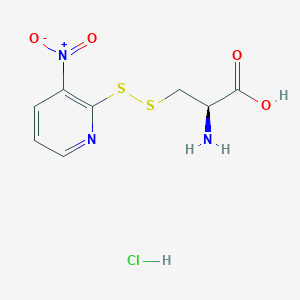
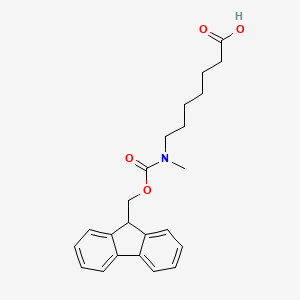
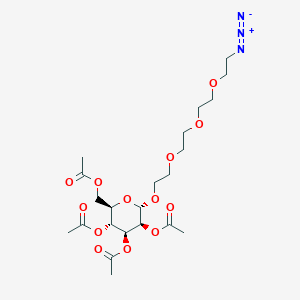
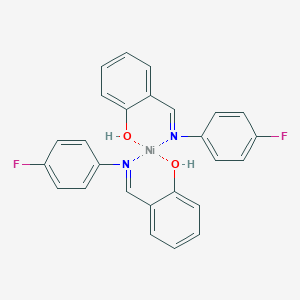



![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)